molecular formula C14H23N3O B13063068 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

Cat. No.: B13063068
M. Wt: 249.35 g/mol
InChI Key: XRASMJNVWYIPFR-UHFFFAOYSA-N
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Description

1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine is a chemical compound that features a unique structure combining a cyclopentyl group, an oxadiazole ring, and a cycloheptanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of an acid catalyst.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a cyclization reaction involving a suitable precursor.

    Cycloheptanamine Formation: The final step involves the formation of the cycloheptanamine moiety, which can be achieved through a reductive amination reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cycloheptanamine derivatives.

Scientific Research Applications

1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine can be compared with other similar compounds, such as:

  • 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine
  • 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine
  • 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cyclooctan-1-amine

Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

InChI

InChI=1S/C14H23N3O/c15-14(9-5-1-2-6-10-14)13-16-12(18-17-13)11-7-3-4-8-11/h11H,1-10,15H2

InChI Key

XRASMJNVWYIPFR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3CCCC3)N

Origin of Product

United States

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